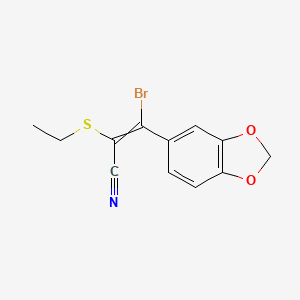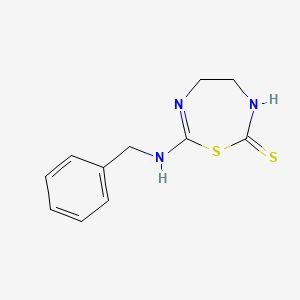![molecular formula C21H19ClO B15170455 1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]- CAS No. 644964-49-8](/img/structure/B15170455.png)
1,1'-Biphenyl, 4'-chloro-3'-methyl-2-[(2-methylphenoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a biphenyl core with various substituents, including a chloro group, a methyl group, and a 2-methylphenoxy group. The structural complexity of this compound makes it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that utilize similar reaction mechanisms as those used in laboratory synthesis. The choice of reagents, catalysts, and reaction conditions can be optimized to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated biphenyl derivatives.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]-: The parent compound with specific substituents.
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-ethylphenoxy)methyl]-: A similar compound with an ethyl group instead of a methyl group.
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-fluorophenoxy)methyl]-: A similar compound with a fluorine atom instead of a methyl group.
Uniqueness
1,1’-Biphenyl, 4’-chloro-3’-methyl-2-[(2-methylphenoxy)methyl]- is unique due to its specific combination of substituents, which can influence its chemical reactivity, physical properties, and potential applications. The presence of the chloro, methyl, and 2-methylphenoxy groups can affect the compound’s interactions with other molecules and its behavior in various chemical reactions.
Propiedades
Número CAS |
644964-49-8 |
|---|---|
Fórmula molecular |
C21H19ClO |
Peso molecular |
322.8 g/mol |
Nombre IUPAC |
1-chloro-2-methyl-4-[2-[(2-methylphenoxy)methyl]phenyl]benzene |
InChI |
InChI=1S/C21H19ClO/c1-15-7-3-6-10-21(15)23-14-18-8-4-5-9-19(18)17-11-12-20(22)16(2)13-17/h3-13H,14H2,1-2H3 |
Clave InChI |
BITCCHDQMOPHQT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC2=CC=CC=C2C3=CC(=C(C=C3)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


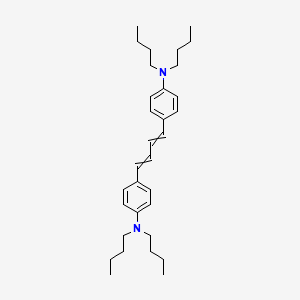
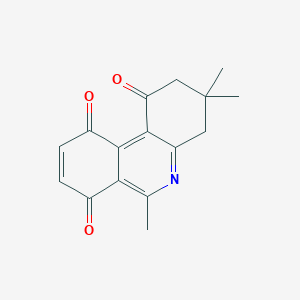
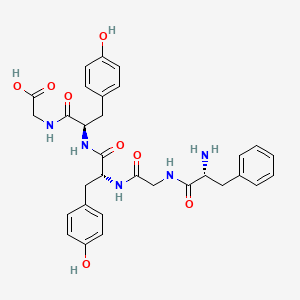
![1,1'-([1,1'-Biphenyl]-2,2'-diyl)bis(4,4-dimethylpentane-1,3-dione)](/img/structure/B15170393.png)
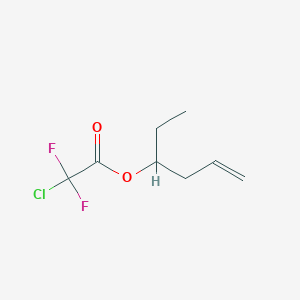
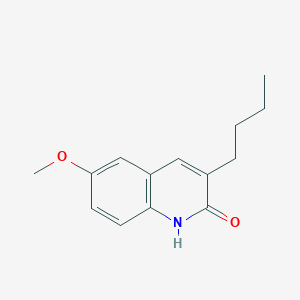
![N-(4-tert-Butylphenyl)-N'-[2-(1H-indol-2-yl)pyridin-3-yl]urea](/img/structure/B15170408.png)
![1-[5-(4-Nitrobenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one](/img/structure/B15170422.png)
![3,4-Dihydro-1H-pyrido[3,4-B]azepine-2,5-dione](/img/structure/B15170429.png)
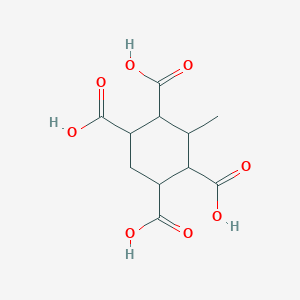
![5-[(4-Chlorophenyl)methyl]-5-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B15170470.png)
![1-[2-(4-Methoxyphenoxy)ethyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B15170472.png)
